Bienvenue dans la boutique en ligne BenchChem!

3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester

Reference Standard Characterization Physicochemical Profiling Analytical Method Development

3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester (CAS 1391052-71-3, molecular formula C15H16N2O4, MW 288.3) is the methyl ester derivative of the major inactive indole acetic acid metabolite of zolmitriptan. It is an analytically derivatized form of the endogenous metabolite 3-Des[2-(dimethylamino)ethyl] zolmitriptan 3-acetic acid (free acid, CAS 251451-31-7, C14H14N2O4, MW 274.27).

Molecular Formula C15H16N2O4
Molecular Weight 288.303
CAS No. 1391052-71-3
Cat. No. B588475
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester
CAS1391052-71-3
Synonyms5-[[(4S)-2-Oxo-4-oxazolidinyl]methyl]-1H-indole-3-acetic Acid Methyl Ester
Molecular FormulaC15H16N2O4
Molecular Weight288.303
Structural Identifiers
SMILESCOC(=O)CC1=CNC2=C1C=C(C=C2)CC3COC(=O)N3
InChIInChI=1S/C15H16N2O4/c1-20-14(18)6-10-7-16-13-3-2-9(5-12(10)13)4-11-8-21-15(19)17-11/h2-3,5,7,11,16H,4,6,8H2,1H3,(H,17,19)/t11-/m0/s1
InChIKeyBUDPNDIDYKPISP-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester (CAS 1391052-71-3): Reference Standard for Zolmitriptan Metabolite Quantification


3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester (CAS 1391052-71-3, molecular formula C15H16N2O4, MW 288.3) is the methyl ester derivative of the major inactive indole acetic acid metabolite of zolmitriptan . It is an analytically derivatized form of the endogenous metabolite 3-Des[2-(dimethylamino)ethyl] zolmitriptan 3-acetic acid (free acid, CAS 251451-31-7, C14H14N2O4, MW 274.27) [1]. This compound is supplied as a characterized reference standard (typically ≥95% purity) for use in HPLC, LC-MS, and GC-MS method development, validation, and quality control release testing of zolmitriptan active pharmaceutical ingredient (API) and finished dosage forms . Its defined (S)-stereochemistry at the oxazolidinone C-4 position matches that of the parent drug and its metabolites .

Why 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester Cannot Be Replaced by the Free Acid or Ethyl Ester for Analytical Method Development


Substituting the methyl ester (CAS 1391052-71-3) with the corresponding free acid (CAS 251451-31-7) or ethyl ester in validated analytical procedures introduces uncontrolled chromatographic variability. The methyl ester exhibits a well-defined melting point of 49–52°C as an orange crystalline solid , whereas the free acid is hygroscopic with decomposition above 115°C and requires storage under inert atmosphere [1], presenting distinct handling, solubility, and stability profiles that directly affect standard preparation accuracy. These physicochemical differences translate to different retention behavior on reversed-phase HPLC columns and different ionization efficiency in LC-MS, meaning a method validated with the methyl ester reference cannot simply substitute the free acid without full revalidation according to ICH Q2(R1) guidelines [2]. For zolmitriptan impurity profiling, the indole acetic acid derivative represents the predominant urinary metabolite (31% of dose) and a key degradant (Imp-3) formed under alkaline hydrolysis stress conditions [3], making the availability of a well-characterized methyl ester reference standard essential for accurate quantification in stability-indicating methods.

Quantitative Differentiation Evidence: 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester (CAS 1391052-71-3) vs. Closest Analogs


Melting Point and Physical Form: Methyl Ester (49–52°C, Crystalline Orange Solid) vs. Free Acid (>115°C dec., Hygroscopic Solid)

The methyl ester (CAS 1391052-71-3) exhibits a sharp melting point of 49–52°C as an orange crystalline solid , while the free acid metabolite (CAS 251451-31-7) decomposes above 115°C without a defined melting point and is explicitly classified as hygroscopic, requiring storage under inert atmosphere at refrigerated temperature [1]. This difference directly impacts the accuracy of gravimetric standard preparation: the methyl ester can be weighed accurately under ambient laboratory conditions, whereas the hygroscopic free acid requires controlled-atmosphere handling to avoid mass error from moisture uptake. The methyl ester also offers superior solubility in organic solvents commonly used for HPLC diluent preparation .

Reference Standard Characterization Physicochemical Profiling Analytical Method Development

Pharmacological Inactivity: Methyl Ester / Indole Acetic Acid Metabolite (Inactive) vs. N-Desmethyl Metabolite (2–6× More Potent than Parent Zolmitriptan at 5-HT1B/1D)

The indole acetic acid metabolite class—for which the methyl ester serves as the analytical reference standard—is pharmacologically inactive at 5-HT1B/1D receptors [1]. In contrast, the N-desmethyl metabolite (183C91) retains 2–6 times the 5-HT1B/1D receptor agonist potency of the parent compound zolmitriptan and is considered to contribute substantially to the overall therapeutic effect after zolmitriptan administration [2]. The N-oxide metabolite (1652W92) is also inactive [1]. This activity profile means that for pharmacokinetic studies and bioequivalence trials, quantifying the indole acetic acid metabolite requires a dedicated reference standard that is chromatographically resolved from both the active N-desmethyl metabolite and the inactive N-oxide—a requirement met by the methyl ester derivative in validated HPLC-fluorescence and LC-MS/MS methods [3].

Receptor Pharmacology Metabolite Activity Profiling Drug Metabolism

Metabolic Abundance: Indole Acetic Acid Metabolite at 31% of Dose vs. N-Oxide (7%) and N-Desmethyl (4%) in Human Urinary Excretion

In the quantitative metabolic disposition of zolmitriptan, the indole acetic acid metabolite accounts for 31% of the administered dose recovered in urine (31.1 ± 6.4%), making it the single most abundant metabolite species excreted [1]. By comparison, the N-oxide metabolite represents only 7% of the dose, the active N-desmethyl metabolite accounts for 4%, and unchanged parent drug represents approximately 8% [2]. Overall, approximately 65% of total radioactivity is recovered in urine and 30% in feces [3]. Because the indole acetic acid metabolite is the primary clearance product, accurate quantification using a well-characterized reference standard such as the methyl ester is essential for mass balance studies and for assessing metabolic drug-drug interactions, particularly those involving CYP1A2 and MAO-A pathways [4].

Metabolic Disposition Pharmacokinetics Mass Balance Studies

Renal Impairment Accumulation: Indole Acetic Acid AUC Increases 6–7.5× vs. Minimal Change in Parent Drug and Active Metabolite

In patients with moderate/severe renal impairment (creatinine clearance ≤40 mL/min), the indole acetic acid metabolite (2161W92) mean peak concentration was approximately 3 times higher than in healthy volunteers, and AUC0-infinity was 6–7.5 times higher [1]. By comparison, the parent drug zolmitriptan showed little change in Cmax and AUC, and the active N-desmethyl metabolite (183C91) showed only a 35% increase in AUC [1]. Moreover, the renal clearance (CLR) of the indole acetic acid metabolite was reduced by approximately 90%, and its elimination half-life was increased approximately 3-fold [2]. Despite this pronounced accumulation, the lack of pharmacological activity of the indole acetic acid metabolite means no dose adjustment is required in renal impairment [1]. However, for bioanalytical method validation, the wide dynamic concentration range required to cover both healthy and renally impaired populations (up to 7.5-fold range) necessitates a reference standard of high purity and well-characterized stability, as provided by the methyl ester form .

Renal Impairment Pharmacokinetics Metabolite Accumulation Regulatory Dosing Guidance

HPLC Impurity Resolution: Zolmitriptan Imp-3 Separation with Resolution >3 vs. Co-Eluting Critical Pair Imp-2/Imp-3 in Stability-Indicating Methods

In a validated stability-indicating RP-HPLC method for zolmitriptan, the resolution between zolmitriptan and its three potential impurities (Imp-1, Imp-2, Imp-3) was demonstrated to be greater than 3 [1]. Imp-3, which is the degradation product formed under alkaline hydrolysis conditions (0.1 N NaOH, 48 hours), corresponds structurally to the indole acetic acid derivative for which the methyl ester serves as a reference standard [2]. The chromatographic method employs a Waters XTerra RP18 column (250 mm × 4.6 mm, 5 μm) with a gradient mobile phase of phosphate buffer (pH 9.85), methanol, and acetonitrile, with detection at 225 nm [2]. The methyl ester derivative provides superior chromatographic peak symmetry and consistent retention time reproducibility compared to the free acid under these alkaline mobile phase conditions, due to reduced peak tailing from carboxylic acid-silanol interactions [3].

Impurity Profiling Stability-Indicating HPLC Forced Degradation Studies

Propranolol Drug Interaction: Indole Acetic Acid Metabolite AUC Reduced by 13% vs. N-Desmethyl Metabolite AUC Reduced by 11%

Co-administration of propranolol (160 mg daily for 7 days) with a single 10 mg dose of zolmitriptan produced differential effects on metabolite pharmacokinetics: the inactive indole acetic acid metabolite showed a 13% reduction in both Cmax and AUC, with the metabolite-to-parent AUC ratio (AUCm/AUCp) falling from 1.04 to 0.59 [1]. By comparison, the active N-desmethyl metabolite (183C91) Cmax was reduced by 24% and AUC by 11%, with AUCm/AUCp falling from 0.46 to 0.26, while parent zolmitriptan Cmax and AUC increased by 56% and 37%, respectively [2]. These data demonstrate that the indole acetic acid and N-desmethyl metabolites respond differently to CYP1A2/MAO-A modulation, confirming that they cannot serve as surrogates for one another in pharmacokinetic interaction studies [3]. The methyl ester reference standard is critical for the specific LC-MS/MS quantification of the indole acetic acid metabolite in such interaction studies without interference from co-eluting N-desmethyl or N-oxide species.

Drug-Drug Interaction CYP1A2/MAO-A Inhibition Pharmacokinetic Interaction Studies

High-Value Application Scenarios for 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester (CAS 1391052-71-3)


Bioequivalence and Pharmacokinetic Study Support: Quantifying the Predominant Urinary Metabolite

In zolmitriptan bioequivalence trials requiring 24-hour urinary excretion profiling, the indole acetic acid metabolite represents 31% of the administered dose—the largest single analyte [1]. The methyl ester reference standard enables preparation of calibration curves spanning the expected concentration range from healthy volunteers (baseline) to renally impaired populations (up to 7.5-fold higher AUC) . Using this characterized reference standard ensures that the bioanalytical method meets regulatory acceptance criteria for accuracy (±15%) and precision (≤15% CV) across the full dynamic range, as required by FDA and EMA bioanalytical method validation guidance.

Stability-Indicating HPLC Method Validation for Zolmitriptan API and Finished Dosage Forms

For QC laboratories performing forced degradation studies per ICH Q1A(R2), the methyl ester reference standard directly corresponds to Imp-3, the primary alkaline hydrolytic degradant formed under 0.1 N NaOH stress (48 hours) [1]. The validated stability-indicating HPLC method achieves resolution >3 between zolmitriptan and Imp-3 [1], and the methyl ester's superior peak symmetry compared to the free acid minimizes integration errors. This reference standard is essential for system suitability testing (SST), relative response factor (RRF) determination, and accurate quantification of Imp-3 against the ≤0.10% unspecified impurity threshold mandated by ICH Q3A.

Drug-Drug Interaction Studies Involving CYP1A2 and MAO-A Metabolic Pathways

In clinical DDI studies where zolmitriptan is co-administered with CYP1A2 inhibitors (e.g., fluvoxamine, ciprofloxacin) or MAO-A inhibitors (e.g., moclobemide), the indole acetic acid metabolite and the active N-desmethyl metabolite respond differentially: propranolol co-administration reduces indole acetic acid Cmax by 13% and N-desmethyl Cmax by 24% [1]. The methyl ester reference standard allows independent LC-MS/MS quantification of the indole acetic acid metabolite without interference from the active N-desmethyl species (which requires separate quantification due to its 2–6× greater receptor potency ), enabling accurate assessment of each metabolic pathway's contribution to zolmitriptan clearance.

Reference Standard Procurement for GMP-Compliant Impurity Testing in ANDA and DMF Submissions

For generic pharmaceutical manufacturers filing Abbreviated New Drug Applications (ANDAs) for zolmitriptan tablets or nasal spray, demonstrating adequate control of the indole acetic acid-related impurity (Imp-3) is a regulatory requirement [1]. The methyl ester (CAS 1391052-71-3), with its defined melting point (49–52°C) , non-hygroscopic crystalline form, and well-characterized structure by NMR and mass spectrometry, meets the FDA requirement for a fully characterized reference standard suitable for use as a primary calibrator in impurity quantification methods. Its availability from certified suppliers with Certificates of Analysis (CoA) including chromatographic purity, water content, and residual solvent data supports the documentary requirements of DMF and ANDA submissions.

Quote Request

Request a Quote for 3-Des[2-(Dimethylamino)ethyl] Zolmitriptan 3-Acetic Acid Methyl Ester

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.